Docosamethyldecasiloxane
Overview
Description
Docosamethyldecasiloxane is an organosilicon compound with the chemical formula C22H66O9Si10 . It is a colorless to pale yellow liquid known for its extremely low volatility and relatively high flash point. This compound is soluble in various organic solvents such as ethanol and ether .
Preparation Methods
Docosamethyldecasiloxane can be synthesized through the reaction of linear dimethylsiloxane and methoxy-polydimethylsiloxane . The specific preparation methods involve:
Reaction Conditions: The synthesis typically requires controlled temperature and pressure conditions to ensure the desired product yield and purity.
Industrial Production: Industrially, the compound is produced by reacting linear dimethylsiloxane with methoxy-polydimethylsiloxane under specific catalytic conditions.
Chemical Reactions Analysis
Docosamethyldecasiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert siloxane bonds to silane bonds.
Substitution: Substitution reactions involve replacing one or more methyl groups with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Docosamethyldecasiloxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the development of biocompatible materials.
Medicine: Research has explored its potential use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism by which docosamethyldecasiloxane exerts its effects involves interactions with molecular targets and pathways. The compound’s siloxane bonds provide flexibility and stability, allowing it to interact with various biological and chemical systems. These interactions can influence cellular processes, chemical reactions, and material properties.
Comparison with Similar Compounds
Docosamethyldecasiloxane can be compared with other similar compounds, such as:
Octamethylcyclotetrasiloxane (D4): Known for its volatility and use in personal care products.
Decamethylcyclopentasiloxane (D5): Used in cosmetics and as a solvent.
Dodecamethylcyclohexasiloxane (D6): Employed in the production of silicone elastomers and resins.
This compound stands out due to its low volatility and high flash point, making it suitable for applications requiring thermal stability and low evaporation rates.
Properties
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-[[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H66O9Si10/c1-32(2,3)23-34(7,8)25-36(11,12)27-38(15,16)29-40(19,20)31-41(21,22)30-39(17,18)28-37(13,14)26-35(9,10)24-33(4,5)6/h1-22H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOVCDPFYDQAMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H66O9Si10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060307 | |
Record name | Decasiloxane, docosamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
755.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556-70-7 | |
Record name | Docosamethyldecasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=556-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decasiloxane, docosamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decasiloxane, docosamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.